4-Bromonaphthalen-1-ol
Overview
Description
Synthesis Analysis
The synthesis of 4-Bromonaphthalen-1-ol involves the refluxing of 4-bromonaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2 to prepare 1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one. Further reactions with various reagents lead to the synthesis of complex compounds with significant antimicrobial activities, showcasing the versatility of 4-Bromonaphthalen-1-ol as a precursor in organic synthesis (Sherekar, Kakade, & Padole, 2021).
Molecular Structure Analysis
The molecular structure of derivatives of 4-Bromonaphthalen-1-ol, such as (E)-1-(4-Bromophenyl)-3-(naphthalen-2-yl)prop-2-en-1-one, has been characterized through crystallography, revealing a triclinic system with specific unit cell dimensions and space group P-1. Spectroscopic methods and quantum chemical investigations provide insights into the structural and spectral properties, confirming the influence of weak C-H⋯π interactions on the crystal structure (Thanigaimani et al., 2015).
Chemical Reactions and Properties
4-Bromonaphthalen-1-ol undergoes various chemical reactions, including electrophilic cyclizations with N-bromosuccinimide to yield highly functionalized 2-bromonaphthalenes. The reaction outcomes are significantly influenced by the electronic effects of the aryl groups, demonstrating the compound's reactivity towards synthesizing structurally diverse naphthalene derivatives (Wang, Li, Fu, & Ma, 2014).
Physical Properties Analysis
Studies on 1-bromonaphthalene, closely related to 4-Bromonaphthalen-1-ol, in aqueous beta-cyclodextrin solutions have revealed intense room temperature phosphorescence. This phosphorescence is induced by p-octylpolyethylene glycol phenylether, indicating significant potential for analytical applications. The phosphorescence intensity correlates with the concentration of 1-bromonaphthalene, highlighting the physical properties of 4-Bromonaphthalen-1-ol derivatives under specific conditions (Du, Zhan, Jiang, Huang, & Chen, 1997).
Chemical Properties Analysis
The chemical properties of 4-Bromonaphthalen-1-ol derivatives, such as their reactivity with various reagents to form new organotellurium and organomercury compounds, have been extensively studied. These reactions and the subsequent structural elucidation through spectroscopic methods demonstrate the compound's versatility in forming complex molecules with potential for further chemical investigation (Al-Asadi, 2020).
Scientific Research Applications
Application 1: Synthesis of Dihydropyrimidin-2(1H)-one Derivatives
- Summary of the Application : 4-Bromonaphthalen-1-ol is used in the synthesis of dihydropyrimidin-2(1H)-one derivatives, which are important heterocyclic compounds. These compounds have various medicinal applications due to their efficiency towards various pharmacological uses .
- Methods of Application or Experimental Procedures : The compound 1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one was prepared by refluxing 4-bromonaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2. This compound was then condensed with 4-methoxy benzaldehyde to prepare 1-(4-bromo-1-hydroxynaphthalen-2-yl)-3-(4-methoxy phenyl)-prop-2-en-1-one. This compound, along with urea and concentrated HCl in DMF, were added and refluxed. The mixture was then cooled and poured into crushed ice, and treated with a cold NH4OH solution to obtain the titled compounds .
- Results or Outcomes : The synthesized compounds were characterized by physical and spectral data. All of these titled synthesized compounds were screened for antimicrobial study and were found to possess excellent antimicrobial activities .
Application 2: Synthesis of Pyrazoles
- Summary of the Application : 4-Bromonaphthalen-1-ol is used as a reactant in the preparation of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring. These compounds are important in the field of medicinal chemistry due to their wide range of biological activities.
- Results or Outcomes : The synthesized pyrazoles have been found to inhibit the macrophage migration inhibitory factor , which plays a critical role in immune response and has been implicated in several diseases including cancer, inflammatory diseases, and autoimmune disorders.
Application 3: Friedel–Crafts Alkylation of Beta-Naphthol
- Summary of the Application : 4-Bromonaphthalen-1-ol is used in the Friedel–Crafts alkylation of beta-naphthol . This reaction is a method of forming a carbon-carbon bond between an aromatic compound and an alkyl or acyl group.
- Results or Outcomes : The reaction allows for selective alpha-alkylation of beta-naphthol with a p-toluenesulfonic acid catalyst. This transformation demonstrated functionalized naphthol synthesis under mild reaction conditions with high product yields .
Application 4: Electrophilic Bromination of Phenols
- Summary of the Application : 4-Bromonaphthalen-1-ol is used in the electrophilic bromination of phenols . This reaction is a method of introducing a bromine atom into an organic compound through an electrophilic aromatic substitution.
- Results or Outcomes : The reaction allows for the synthesis of brominated phenols, which are important compounds in various fields of chemistry .
Application 5: Synthesis of Biochemical Reagents
- Summary of the Application : 4-Bromonaphthalen-1-ol is used in the synthesis of biochemical reagents. These reagents are important tools in biochemical research and have various applications in the study of biological systems.
- Results or Outcomes : The synthesized biochemical reagents can be used in various biochemical assays and experiments.
Safety And Hazards
4-Bromonaphthalen-1-ol is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . The hazard statements include H302 - H315 - H318 - H335 - H410 . The precautionary statements include P261 - P273 - P280 - P301 + P312 - P302 + P352 - P305 + P351 + P338 .
properties
IUPAC Name |
4-bromonaphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNQUWORSXHSJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341773 | |
Record name | 4-bromonaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromonaphthalen-1-ol | |
CAS RN |
571-57-3 | |
Record name | 4-bromonaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromonaphthalen-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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